An In-depth Technical Guide to 4-Cyanopyridine-2-boronic Acid
An In-depth Technical Guide to 4-Cyanopyridine-2-boronic Acid
Introduction & Overview
What is 4-Cyanopyridine-2-boronic Acid?
4-Cyanopyridine-2-boronic acid, also known by its IUPAC name (4-cyanopyridin-2-yl)boronic acid, is a specialized heterocyclic organic compound.[] It serves as a pivotal building block in modern synthetic chemistry. Its structure integrates a pyridine ring, a cyano group (-C≡N), and a boronic acid [-B(OH)₂] functional group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable reagent in the synthesis of complex organic molecules. It is particularly prominent in the fields of medicinal chemistry and materials science for the construction of novel molecular architectures.[2][3]
Structural Features and Functional Group Analysis
The molecule's reactivity is dictated by its three key components:
-
The Pyridine Ring: A nitrogen-containing aromatic heterocycle that can act as a ligand for metal catalysts and influences the electronic properties of the molecule.[4]
-
The Boronic Acid Group: Positioned at the 2-position of the pyridine ring, this group is the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] Boronic acids are known for their stability, low toxicity, and versatile reactivity.[3]
-
The Cyano Group: Located at the 4-position, the electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyridine ring and the boronic acid. It can also serve as a synthetic handle for further chemical transformations.[5][6]
Significance in Modern Chemistry
4-Cyanopyridine-2-boronic acid is a key intermediate in the synthesis of a wide array of organic compounds. Its ability to participate in carbon-carbon bond-forming reactions has made it an indispensable tool for creating complex molecular skeletons.[2][5] This is particularly crucial in drug discovery for synthesizing novel active pharmaceutical ingredients (APIs) and in materials science for developing functional materials with tailored electronic and optical properties.[2][3]
Physicochemical Properties: A Quantitative Analysis
Tabulated Summary of Key Properties
| Property | Value | Source(s) |
| CAS Number | 1072946-01-0 | [][7][8] |
| Molecular Formula | C₆H₅BN₂O₂ | [7][8] |
| Molecular Weight | 147.93 g/mol | [7][9] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [] |
| Synonyms | (4-cyanopyridin-2-yl)boronic acid, 2-boronoisonicotinonitrile | [][8] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 4-cyanopyridine-2-boronic acid.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For the related compound 4-cyanopyridine, characteristic signals appear for the protons on the pyridine ring.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the chemical environment of each carbon atom. The position of the cyano group significantly influences the chemical shifts of the carbon atoms in the pyridine ring.[11]
-
IR (Infrared) Spectroscopy: The IR spectrum shows the vibrational frequencies of the functional groups. A key feature is the characteristic absorption of the cyano group (C≡N).[11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound through the molecular ion peak and provides structural information from fragmentation patterns.[11]
Stability and Storage Considerations
Proper storage is essential to maintain the integrity of 4-cyanopyridine-2-boronic acid. It is recommended to store the compound at -20°C.[7] For maximum product recovery, it is advisable to centrifuge the original vial before removing the cap.[7] Boronic acids can be susceptible to degradation, particularly protodeboronation, so storage in a dry, inert atmosphere is beneficial.[12]
Synthesis and Purification Strategies
Common Synthetic Routes
The synthesis of pyridinylboronic acids can be achieved through several methods. A common and cost-effective approach is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. Other methods include palladium-catalyzed cross-coupling of halopyridines with diboron reagents (Miyaura borylation) and iridium or rhodium-catalyzed C-H borylation.[13]
Below is a generalized workflow for a common synthetic approach:
Step-by-Step Purification Protocol
A general protocol for the purification of a crude boronic acid product is as follows:
-
Quenching and Extraction: The reaction mixture is carefully quenched with an acidic solution (e.g., 2N HCl) at low temperature.[14] The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent like ethyl acetate.[14]
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[14]
-
Recrystallization/Chromatography: The resulting solid is purified, typically by recrystallization from a suitable solvent system (e.g., acetonitrile) or by column chromatography on silica gel to yield the pure product.[14]
Quality Control and Characterization
The purity and identity of the synthesized 4-cyanopyridine-2-boronic acid should be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS) and by melting point analysis.
Reactivity and Mechanistic Insights
The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse Application
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[5] In this reaction, 4-cyanopyridine-2-boronic acid serves as the organoboron component, which couples with an organohalide in the presence of a palladium catalyst and a base.[5] This reaction is instrumental in synthesizing 4-arylpyridines, which are key substructures in many active pharmaceutical ingredients (APIs).[15]
A simplified catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
The choice of catalyst, ligand, base, and solvent are critical for optimizing the reaction yield and minimizing side products.[5] A known challenge in the synthesis of APIs using this method is the formation of impurities derived from the aryl groups on phosphorus ligands of the catalyst.[15]
Other Notable Transformations
Beyond the Suzuki-Miyaura reaction, the functional groups of 4-cyanopyridine-2-boronic acid allow for other chemical transformations:
-
Reactions of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a variety of other pyridine derivatives.
-
Coordination Chemistry: The pyridine nitrogen can act as a monodentate ligand, while the cyano nitrogen can also participate in coordination, allowing the molecule to act as a bidentate bridging ligand in the formation of coordination polymers and metal-organic frameworks.[16]
-
Radical Reactions: 4-Cyanopyridine has been shown to facilitate the homolytic cleavage of the B-B bond in diboron compounds, forming pyridine-boryl stabilized radicals.[6] These radicals can participate in various alkene difunctionalization reactions.[6]
Applications in Drug Discovery and Materials Science
Case Studies in Medicinal Chemistry
Boronic acids are increasingly recognized for their therapeutic potential.[3] The introduction of a boronic acid group can enhance the biological activity and modify the pharmacokinetic properties of a drug candidate.[3] 4-Cyanopyridine-2-boronic acid is a valuable building block for synthesizing complex heterocyclic compounds that are often scaffolds for new therapeutic agents.[4] The 4-arylpyridine moiety, readily synthesized using this reagent, is a key substructure in several APIs.[15]
Applications in Organic Electronics and Functional Materials
The rigid, planar structure and the electronic properties of the cyanopyridine unit make this boronic acid an attractive component for the synthesis of functional materials.[2] These materials can have applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices where specific optical or electronic characteristics are desired.[2]
Safety, Handling, and Disposal
Material Safety Data Sheet (MSDS) Highlights
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin and serious eye irritation.[17] May cause respiratory irritation.[17]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][18] Wash hands and any exposed skin thoroughly after handling.[18] Wear protective gloves, protective clothing, eye protection, and face protection.[9][18] Use only outdoors or in a well-ventilated area.[9][18]
Recommended Laboratory Practices
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[18] Ensure that eyewash stations and safety showers are readily accessible.[18]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18]
-
Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid creating dust.[18]
Waste Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18] Do not empty into drains.[19]
References
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- 431994 4-Cyanopyridine-2-boronic acid CAS: 1072946-01-0 - United St
- 4-Cyanopyridine-2-boronic acid | CAS 1072946-01-0 | SCBT - Santa Cruz Biotechnology.
- CAS 1072946-01-0 4-Cyanopyridine-2-boronic acid - BOC Sciences.
- 4-CYANOPYRIDIN-2-YL-2-BORONIC ACID | 1072946-01-0 - ChemicalBook.
- SAFETY D
- SAFETY D
- Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionaliz
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- A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers - Benchchem.
- BB-3551 - Safety D
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- 1072946-01-0|(4-Cyanopyridin-2-yl)boronic acid|BLD Pharm.
- (PDF)
- CAS 1256359-18-8 4-Cyanopyridine-2-boronic acid pinacol ester - BOC Sciences.
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- 4-Cyanopyridine-3-boronic acid pinacol ester 878194-91-3 - Sigma-Aldrich.
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- What is Pyridine-4-boronic acid? - ChemicalBook.
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